

# Application Notes and Protocols for Brilliant Blue G-250 in Retinal Surgery

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## Compound of Interest

Compound Name: *Brilliant blue G-250*

Cat. No.: *B15544972*

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## Introduction

**Brilliant Blue G-250** (BBG), also known as Coomassie **Brilliant Blue G-250**, has emerged as a valuable tool in vitreoretinal surgery, primarily for staining the internal limiting membrane (ILM).<sup>[1][2][3]</sup> The ILM is a thin, transparent basement membrane that, when removed, can alleviate traction on the retina and improve surgical outcomes for conditions like macular holes and epiretinal membranes.<sup>[1][4]</sup> BBG's preferential staining of the ILM provides excellent visualization, facilitating its complete and safe removal.<sup>[2][5]</sup> Compared to other dyes like Indocyanine Green (ICG) and Trypan Blue, BBG offers a favorable safety profile with lower reported retinal toxicity.<sup>[2][4][6]</sup>

## Mechanism of Action

**Brilliant Blue G-250** is a triphenylmethane dye that binds non-specifically to proteins.<sup>[1][7]</sup> Its staining mechanism relies on both ionic and hydrophobic interactions with protein molecules.<sup>[7]</sup><sup>[8][9]</sup> The sulfonic acid groups on the BBG molecule interact ionically with basic amino acids such as arginine, lysine, and histidine present in the proteins of the ILM.<sup>[7]</sup> Additionally, the aromatic rings of the dye contribute to hydrophobic interactions with non-polar regions of the proteins.<sup>[7]</sup> This dual-binding mechanism allows for strong and selective staining of the protein-rich ILM, providing a clear contrast from the underlying retina.<sup>[2][10]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the application of **Brilliant Blue G-250** in retinal surgery.

Table 1: **Brilliant Blue G-250** Formulations and Concentrations

Parameter	Value	Reference
Concentration	0.25 mg/mL (0.025%)	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
0.5 mg/mL (0.05%)	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>	
Commercial Formulation (ILM-Blue™)	0.25 mg/mL BBG, 4% polyethylene glycol	<a href="#">[1]</a> <a href="#">[10]</a>
Density (ILM-Blue™)	1.01 kg/L (heavier than water)	<a href="#">[10]</a>
Osmolality (ILM-Blue™)	334 mOsm/kg	<a href="#">[1]</a>
pH (ILM-Blue™)	7.3–7.6	<a href="#">[1]</a>

Table 2: Surgical Parameters and Outcomes

Parameter	Details	Reference
Volume Injected	~0.1 - 0.2 mL	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[14]</a>
Staining Time	5 - 30 seconds	<a href="#">[10]</a> <a href="#">[11]</a>
Macular Hole Closure Rate	100%	<a href="#">[2]</a> <a href="#">[11]</a>
Visual Acuity Improvement	>92% of cases showed preserved or improved visual acuity.	<a href="#">[1]</a>
85% of patients had visual acuity improved by at least 2 Snellen lines.	<a href="#">[5]</a>	
Epiretinal Membrane (ERM) Recurrence	Reduced to 0% with double ERM and ILM peeling using BBG.	<a href="#">[1]</a>

## Experimental Protocols

### Preparation of Brilliant Blue G-250 Staining Solution

For research purposes, a BBG staining solution can be prepared as follows. Commercial, pre-filled syringes are also available for clinical use.[\[1\]](#)

Materials:

- **Brilliant Blue G-250** powder
- Balanced Salt Solution (BSS) or other intraocular irrigating solution
- Sterile filter (0.22 µm)
- Sterile vials

Protocol:

- Weigh the appropriate amount of **Brilliant Blue G-250** powder to achieve the desired concentration (e.g., 0.25 mg/mL).
- Dissolve the powder in a sterile intraocular irrigating solution. Gentle agitation or vortexing may be required.
- Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
- Verify the osmolarity and pH of the final solution to ensure it is within the physiological range for intraocular use.

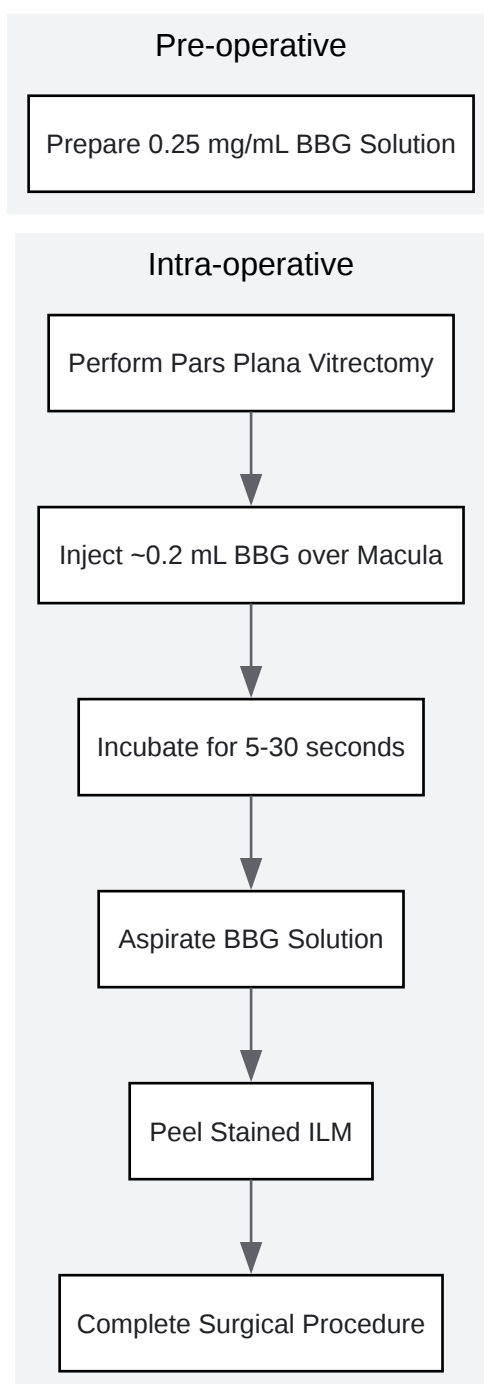
## Surgical Protocol for ILM Staining and Peeling

The following is a generalized protocol for the use of BBG in vitrectomy for ILM peeling.

Procedure:

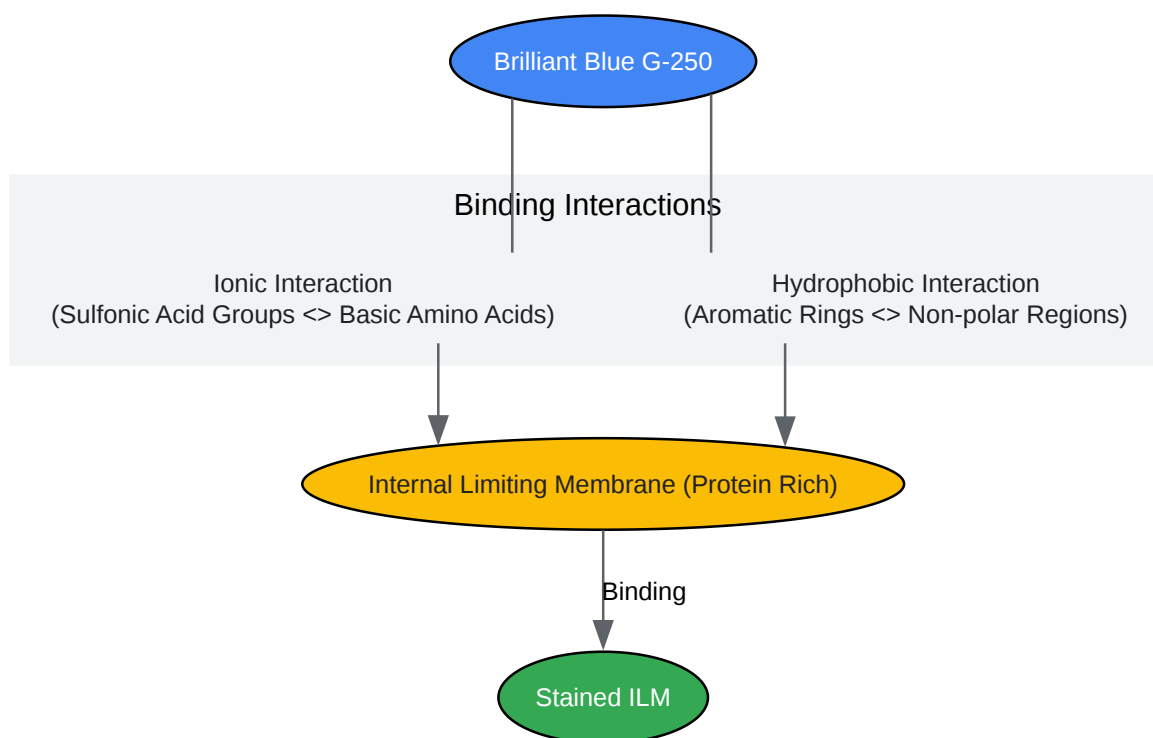
- Perform a standard three-port pars plana vitrectomy.[\[11\]](#)[\[15\]](#)
- After core vitrectomy and removal of the posterior hyaloid, inject approximately 0.1-0.2 mL of the BBG solution over the macula.[\[10\]](#)[\[11\]](#)[\[14\]](#) The heavier-than-water formulation allows the dye to settle over the posterior pole.[\[10\]](#)
- Allow the dye to remain in contact with the retina for 5 to 30 seconds.[\[10\]](#)[\[11\]](#)
- Gently aspirate the BBG solution from the vitreous cavity.
- The ILM will be stained a distinct blue color, allowing for clear visualization.
- Using intraocular forceps, create an edge in the stained ILM and proceed with the peeling in a circumferential manner.
- Complete the remainder of the surgical procedure as indicated (e.g., fluid-air exchange, gas tamponade).[\[2\]](#)

## Visualizations



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**Fig. 1:** Experimental workflow for BBG-assisted ILM peeling.



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**Fig. 2:** Proposed mechanism of BBG binding to the ILM.

## Safety and Toxicity

**Brilliant Blue G-250** is considered to have a good safety profile for intraocular use.[2][3] Studies have shown it to be less toxic to retinal cells compared to ICG.[6] Even when injected into the subretinal space in animal models, BBG appeared safe, whereas ICG induced histological and functional damage.[6] However, there have been isolated reports of potential retinal pigment epithelium (RPE) injury and macular toxicity, particularly with prolonged exposure, higher doses, or combined with high-intensity endoillumination.[11][16][17][18] Therefore, it is recommended to use the minimum effective concentration and exposure time to minimize any potential risks.[11][17]

## Conclusion

**Brilliant Blue G-250** is an effective and relatively safe dye for staining the internal limiting membrane during vitreoretinal surgery. Its preferential staining properties facilitate the complete removal of the ILM, which is associated with improved anatomical and functional outcomes in

the treatment of macular pathologies. Adherence to established protocols regarding concentration and exposure time is crucial to ensure optimal results while minimizing potential toxicity.

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